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Compound of Interest

Compound Name: DL-4662 (hydrochloride)
Cat. No.: B1164671
Get Quote

Executive Summary & Critical Safety Alert

DL-4662 is a specific code used to identify 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-
one, a synthetic cathinone derivative structurally related to N-ethylpentedrone and 3,4-
dimethcathinone.[1] It acts as a psychostimulant and has been identified in seized powders and
"designer drug" mixtures.

A CRITICAL SAFETY WARNING: NOMENCLATURE COLLISION Forensic analysts must
exercise extreme caution due to a historical coding overlap.[1]

e DL-4662 (Current Usage): Synthetic Cathinone (Stimulant).[1][2]

o Ciba-4662 (Historical/Grey Market): Code for Etonitazene, an ultra-potent benzimidazole
opioid (approx.[1] 2000x morphine potency).[1]

Directive: Treat all unverified samples labeled "4662" as potential high-potency opioids until
presumptive testing rules out nitazenes.[1] Do not sniff or touch.[1] Use full PPE (nitrile gloves,
N95/P100 respiratory protection) and work within a fume hood.[1]
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Chemical Profile: DL-4662 (Cathinone)[1][2][3][4][5]

[6]

Feature

Specification

Systematic Name

1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-

1-one

Common Name

DL-4662, 3,4-Dimethoxy-N-ethylpentedrone

Synthetic Cathinone (Substituted

Drug Class
Valerophenone)
Molecular Formula C15H23NOs
Molecular Weight 265.35 g/mol
Typically white or off-white crystalline powder
Appearance
(HCl salt)
Solubility Soluble in Methanol, DMSO, Water (as salt)

Analytical Workflow Logic

The following diagram outlines the decision matrix for safely identifying DL-4662, accounting

for the opioid/stimulant ambiguity.
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Figure 1: Analytical workflow prioritizing safety and differentiation between the target cathinone
and potential opioid mimics.

Method I: GC-MS Screening (Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) provides the most reliable structural
fingerprint for DL-4662 due to the distinct fragmentation of the cathinone backbone.[1]

Sample Preparation[1][9][10][11]

e Weigh: 10 mg of seized powder.
e Dissolve: Dilute in 10 mL Methanol (HPLC Grade).
e Vortex: 30 seconds.

 Filter: 0.22 um PTFE syringe filter into an autosampler vial.

Instrument Parameters[1][11]

e Column: DB-5MS or equivalent (30m x 0.25mm x 0.25um).[1]

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split 20:1 @ 250°C.

Oven Program: 80°C (hold 1 min) — 20°C/min — 300°C (hold 10 min).

Transfer Line: 280°C.[1]

Source: El (70 eV) @ 230°C.[1]

Fragmentation Analysis (Mechanism)

Synthetic cathinones undergo a characteristic a-cleavage (alpha-cleavage) between the alpha-
carbon and the carbonyl carbon.[1]

o Base Peak (m/z 100): The immonium ion formed by the cleavage of the C-C bond between
the carbonyl and the alpha-position.[1]
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o Structure: [CH3CH2CH2-CH=NH-CH2CHs]* (N-ethyl-propyl immonium species).[1]

o Note: This ion (m/z 100) is diagnostic for N-ethylpentedrone derivatives.[1] The dimethoxy
substitution on the ring does not affect this fragment mass.

e Acylium lon (m/z 165): The 3,4-dimethoxybenzoyl fragment [CeH3(OCH3s)2-C=0]*.[1]
o This confirms the ring substitution pattern.
e Molecular lon (m/z 265): Often weak or absent in cathinones, but may be visible.

Diagnostic lon Table:

lon (m/z) Identity Abundance
Immonium Base Peak (Side

100 . 100%
chain)

165 3,4-Dimethoxybenzoyl (Ring) 10-30%

265 Molecular lon [M]* <1%

| 72 | Secondary amine fragment | Variable |[1]

Method II: LC-MS/MS Confirmation

Liquid Chromatography-Tandem Mass Spectrometry is required for high-sensitivity detection in
biological matrices or complex mixtures where GC-MS molecular ions are absent.[1]

Chromatographic Conditions[1][8][11]

e Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7um).[1]
» Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

e Gradient: 5% B to 95% B over 10 minutes.
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Mass Spectrometry (ESI+)[1]

« lonization: Electrospray Positive (ESI+).[1]
e Precursor lon:266.2 [M+H]*[1]

MRM Transitions (Multiple Reaction Monitoring):

Precursor Collision .
Product (m/z) Type Rationale

(m/z) Energy (eV)
Cleavage of
immonium

266.2 100.1 20 Quantifier ) )
moiety (High
intensity).[1]
Loss of water/OH

266.2 248.1 15 Qualifier (common in keto-
amines).[1]
3.4-

266.2 165.0 30 Qualifier dimethoxybenzo

yl cation.[1]

Structural Differentiation Logic

Forensic differentiation is crucial to distinguish DL-4662 from its isomers (e.g., Dibutylone,

Dimethylone derivatives).[1]
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- Differentiation from Isomers :
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Figure 2: Fragmentation pathway highlighting the diagnostic split between the side chain (m/z
100) and the ring (m/z 165).[1]

Key Differentiator: Most common cathinones (Methylone, Eutylone) possess a methylenedioxy
ring (fragment m/z 149 or 135).[1] DL-4662 possesses a 3,4-dimethoxy ring (fragment m/z
165).[1] This 16 amu shift in the acylium ion is the primary confirmation of the DL-4662 core
structure.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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